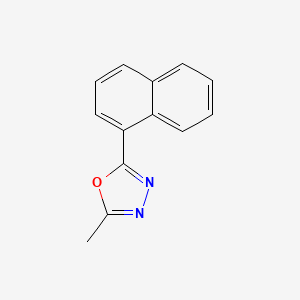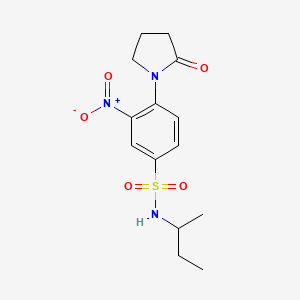![molecular formula C16H18N2O4S B3822490 4-[4-(Phenylsulfamoyl)anilino]butanoic acid](/img/structure/B3822490.png)
4-[4-(Phenylsulfamoyl)anilino]butanoic acid
概要
説明
4-[4-(Phenylsulfamoyl)anilino]butanoic acid is an organic compound that features a phenylsulfamoyl group attached to an aniline moiety, which is further connected to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Phenylsulfamoyl)anilino]butanoic acid typically involves the following steps:
Formation of the Phenylsulfamoyl Group: This can be achieved by reacting aniline with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Butanoic Acid: The phenylsulfamoyl aniline is then coupled with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-[4-(Phenylsulfamoyl)anilino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfamoyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-[4-(Phenylsulfamoyl)anilino]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[4-(Phenylsulfamoyl)anilino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
4-[4-(Phenylsulfonyl)anilino]butanoic acid: Similar structure but with a sulfonyl group instead of a sulfamoyl group.
4-[4-(Phenylamino)anilino]butanoic acid: Lacks the sulfamoyl group, which may affect its reactivity and biological activity.
Uniqueness
4-[4-(Phenylsulfamoyl)anilino]butanoic acid is unique due to the presence of the phenylsulfamoyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-[4-(phenylsulfamoyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(20)7-4-12-17-13-8-10-15(11-9-13)23(21,22)18-14-5-2-1-3-6-14/h1-3,5-6,8-11,17-18H,4,7,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUVKESBULBGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(DIISOPROPYLAMINO)-3-{4-[3-(DIISOPROPYLAMINO)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL](/img/structure/B3822411.png)
![2-[(3-Nitrophenyl)methylidene]propanedioic acid](/img/structure/B3822412.png)
![11-amino-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carbonitrile](/img/structure/B3822416.png)

![2-[(E)-N-benzamido-C-(9H-fluoren-2-yl)carbonimidoyl]benzoic acid](/img/structure/B3822443.png)
![2-{1-[1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B3822447.png)
![2-(2-methylphenyl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B3822454.png)
![4-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3822462.png)
![1-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B3822465.png)

![propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B3822484.png)

![[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate](/img/structure/B3822503.png)
